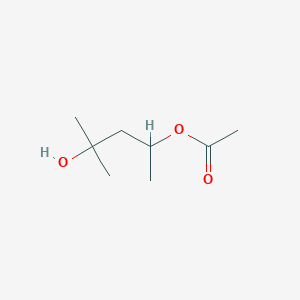

4-Hydroxy-4-methylpentan-2-yl acetate

Beschreibung

Overview of Structurally Diverse Aliphatic Esters and Hydroxy Compounds in Synthetic Chemistry

Aliphatic esters are a class of organic compounds characterized by a carboxyl group connected to an alkyl chain. They are widely recognized for their applications as solvents, plasticizers, and in the formulation of fragrances and flavors. researchgate.net The synthesis of these esters is a fundamental reaction in organic chemistry, often achieved through Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net More environmentally friendly methods, such as enzymatic synthesis using lipases, have also been developed. researchgate.net

Hydroxy compounds, or alcohols, are characterized by the presence of a hydroxyl (-OH) group. Their ability to form hydrogen bonds gives them distinct physical properties, such as higher boiling points and solubility in polar solvents, compared to their parent alkanes. In synthetic chemistry, the hydroxyl group is a versatile functional group that can be converted into a wide array of other functional groups, making alcohols crucial intermediates in the synthesis of more complex molecules. The combination of ester and hydroxyl functionalities within the same molecule, as in the case of 4-Hydroxy-4-methylpentan-2-yl acetate (B1210297), can impart a unique set of properties, including enhanced polarity and reactivity.

The ring-opening polymerization of cyclic esters is a key method for producing biodegradable and bioassimilable aliphatic polyesters. rsc.orgmanchester.ac.uk These materials have found significant applications in biomedicine and nanotechnology. rsc.orgmanchester.ac.uk The structural diversity of the monomer units, which can include hydroxyl groups, allows for the fine-tuning of the polymer's properties.

Contextualizing 4-Hydroxy-4-methylpentan-2-yl Acetate within Organic Synthesis and Chemical Space

This compound is the acetate ester of 4-hydroxy-4-methylpentan-2-one, commonly known as diacetone alcohol. Diacetone alcohol is a well-known organic compound produced from the aldol (B89426) condensation of two molecules of acetone (B3395972). google.com It is used as a solvent for a variety of materials, including electrostatic paints and cellulose (B213188) ester lacquers. google.com

The synthesis of this compound would typically involve the esterification of 4-hydroxy-4-methylpentan-2-one with acetic acid or its derivative, such as acetic anhydride (B1165640). This reaction would introduce an acetate group while retaining the tertiary hydroxyl group of the parent molecule. The presence of both a ketone, a tertiary alcohol, and an ester functionality within a relatively small molecule suggests it could have interesting and potentially useful properties as a solvent, a chemical intermediate, or a monomer for polymerization.

Table 1: Physicochemical Properties of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)

| Property | Value |

| CAS Number | 123-42-2 |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 168 °C |

| Melting Point | -47 °C |

| Density | 0.937-0.941 g/cm³ at 20 °C |

| Flash Point | 58 °C |

| Solubility | Miscible with water, alcohol, and ether |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comstenutz.eubiosynth.commerckmillipore.com

Identification of Key Research Questions and Current Knowledge Gaps Pertaining to this compound

A significant knowledge gap exists in the scientific literature regarding this compound. While its precursor, 4-hydroxy-4-methylpentan-2-one, is a well-documented and commercially available chemical, there is a notable lack of published research on the synthesis, properties, and potential applications of its acetate ester. This presents a number of key research questions for chemists and material scientists:

Synthesis and Characterization: What are the optimal conditions for the selective esterification of the secondary alcohol in 4-hydroxy-4-methylpentan-2-one to produce this compound? What are the full spectroscopic and physical properties of the purified compound?

Reactivity: How does the presence of the acetate group influence the reactivity of the remaining ketone and tertiary hydroxyl functionalities? Could this compound serve as a precursor for the synthesis of other novel molecules?

Material Science Applications: Can this compound be used as a monomer for the synthesis of novel polymers? What would be the properties of such polymers, and could they have applications in areas like biodegradable plastics or coatings?

Solvent Properties: What are the solvent characteristics of this compound? Could its unique combination of functional groups make it a useful solvent for specific applications where diacetone alcohol is not ideal?

Biological Activity: Does this compound exhibit any interesting biological activities? The parent compound, 4-hydroxy-4-methylpentan-2-one, has been identified in the glandular trichomes of Oenothera glazioviana and shows antimicrobial, insecticidal, and phytotoxic activities. nih.gov It would be of interest to investigate if the acetate derivative retains or modifies these properties.

Addressing these research questions would not only fill a void in the chemical literature but also potentially unlock new applications for this underexplored compound. The study of this compound offers a clear example of how much is still to be discovered within the vast chemical space of seemingly simple organic molecules.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H16O3 |

|---|---|

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

(4-hydroxy-4-methylpentan-2-yl) acetate |

InChI |

InChI=1S/C8H16O3/c1-6(11-7(2)9)5-8(3,4)10/h6,10H,5H2,1-4H3 |

InChI-Schlüssel |

ACIKODFUQPBGQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(C)(C)O)OC(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Hydroxy 4 Methylpentan 2 Yl Acetate

Chemical Synthesis Pathways for Hydroxy-Esters

The chemical synthesis of 4-hydroxy-4-methylpentan-2-yl acetate (B1210297) primarily involves the preparation of its precursor alcohol, 4-hydroxy-4-methyl-2-pentanone, followed by an esterification reaction.

Esterification Reactions of Substituted Alcohols

The direct esterification of the tertiary hydroxyl group in 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol) with an acetylating agent is the most straightforward chemical method to produce 4-hydroxy-4-methylpentan-2-yl acetate. This transformation can be accomplished using several classic esterification protocols.

Heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, is a common method for ester synthesis. chemguide.co.ukchemguide.co.uk However, this reaction is reversible, which can limit the yield. chemguide.co.uk To drive the reaction towards the product, the water formed during the reaction needs to be removed.

A more efficient and generally irreversible method involves the use of more reactive acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). chemguide.co.ukchemguide.co.ukvedantu.com The reaction of an alcohol with an acyl chloride is typically vigorous and produces the ester along with hydrogen chloride gas. chemguide.co.uk The use of acetic anhydride (B1165640) is a slightly milder alternative, often requiring warming to proceed at a reasonable rate, and it produces the ester and acetic acid as a byproduct. chemguide.co.uklibretexts.org For the synthesis of this compound, reacting diacetone alcohol with acetic anhydride would be a viable approach. Various catalysts, such as phosphomolybdic acid or copper(II) tetrafluoroborate, have been shown to efficiently catalyze the acetylation of alcohols with acetic anhydride under mild conditions. organic-chemistry.org

| Reactants | Reagents/Catalysts | Product | Key Features |

| 4-Hydroxy-4-methyl-2-pentanone, Acetic Acid | Concentrated H₂SO₄ | This compound | Reversible reaction. |

| 4-Hydroxy-4-methyl-2-pentanone, Acetyl Chloride | None (or mild base to neutralize HCl) | This compound | Vigorous, irreversible reaction. |

| 4-Hydroxy-4-methyl-2-pentanone, Acetic Anhydride | Warming, optional catalyst (e.g., H₃PO₄) | This compound | Slower than acetyl chloride, irreversible. |

Multi-Step Conversions from Precursor Compounds

The synthesis of this compound is inherently a multi-step process, as it first requires the synthesis of its precursor, 4-hydroxy-4-methyl-2-pentanone. This precursor is commercially available but is industrially produced via the aldol (B89426) condensation of acetone (B3395972). google.comdoubtnut.comd-nb.info

The classical laboratory preparation involves the base-catalyzed self-condensation of two molecules of acetone. google.comdoubtnut.com Common catalysts for this reaction include barium hydroxide (B78521) and potassium hydroxide. google.comorgsyn.org One established laboratory procedure involves refluxing acetone over barium hydroxide, which gradually catalyzes the formation of diacetone alcohol. orgsyn.orgyoutube.com The reaction is an equilibrium process, but the product can be isolated by distilling off the unreacted acetone. orgsyn.org Another method involves the use of potassium cyanide as a catalyst at low temperatures. prepchem.com

More recent and industrial methods focus on continuous processes using catalysts like ion-exchange resins or mixed catalysts such as treated ion exchange resin and magnesium hydroxide to improve efficiency and reduce waste. google.comd-nb.info Heterogeneous catalysts, including neutral crystalline metal aluminosilicates, have also been explored for the synthesis of diacetone alcohol from acetone at temperatures below 100°C. google.com

Once 4-hydroxy-4-methyl-2-pentanone is obtained, the second step is the esterification reaction as described in the previous section to yield the final product, this compound.

Biocatalytic Approaches for Ester Production

Biocatalysis offers an alternative, often more selective and environmentally benign, route to esters. Enzymes, particularly lipases, are widely used for the synthesis of esters due to their ability to function in non-aqueous environments and their high chemo-, regio-, and enantioselectivity. nih.gov

Enzymatic Routes to Chiral Alcohols and Esters

While this compound itself is not chiral, the principles of enzymatic synthesis of chiral hydroxy esters can be applied. Lipases are known to catalyze the acylation of hydroxyl groups. nih.gov The synthesis of this compound can be envisioned through the lipase-catalyzed acylation of 4-hydroxy-4-methyl-2-pentanone.

This enzymatic acylation would involve reacting diacetone alcohol with an acyl donor, such as vinyl acetate or acetic anhydride, in an organic solvent in the presence of a lipase. Lipase B from Candida antarctica (CaLB) is a commonly used and robust enzyme for such transformations. nih.gov The enzyme activates the acyl donor and facilitates its transfer to the hydroxyl group of the alcohol. This method avoids the use of harsh acidic or basic catalysts and can often be performed under mild reaction conditions. nih.gov

| Enzyme | Substrates | Product | Key Features |

| Lipase (e.g., CaLB) | 4-Hydroxy-4-methyl-2-pentanone, Acyl donor (e.g., Vinyl Acetate) | This compound | Mild reaction conditions, high selectivity. |

Chemoenzymatic Strategies for Complex Hydroxy-Ester Synthesis

Chemoenzymatic strategies combine chemical and enzymatic steps to create more complex molecules. In the context of this compound, a chemoenzymatic route would involve the chemical synthesis of the precursor, 4-hydroxy-4-methyl-2-pentanone, via the aldol condensation of acetone, followed by an enzymatic esterification step.

This approach leverages the efficiency of well-established chemical methods for creating the carbon skeleton of the molecule, while employing the selectivity of an enzyme for the final esterification step. This can be particularly advantageous if specific isomers are desired in more complex hydroxy-ester syntheses, although for the achiral target compound, the main benefit lies in the mild conditions and high yield of the enzymatic step. A two-step enzymatic acylation process has been described where a compound with a hydroxyl group is first acylated with a bifunctional acyl donor in the presence of a hydrolase to form an activated acyl ester, which then acylates a nucleophile in the presence of a lipase. google.com While more complex than necessary for this specific target, it illustrates the versatility of chemoenzymatic approaches.

Advanced Analytical Characterization of 4 Hydroxy 4 Methylpentan 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Hydroxy-4-methylpentan-2-yl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 4-Hydroxy-4-methylpentan-2-yl acetate, the spectrum would be expected to show distinct signals corresponding to the different proton groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetate methyl protons (-OCOCH₃) | ~2.0 | Singlet |

| Methyl protons at C4 (-C(OH)(CH₃)₂) | ~1.2 | Singlet |

| Methylene protons (-CH₂-) | ~2.5-2.8 | Doublet of Doublets |

| Methine proton (-CH(OAc)-) | ~4.9-5.2 | Multiplet |

| Hydroxyl proton (-OH) | Variable | Singlet (broad) |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Similar to ¹H NMR, a publicly available, experimentally verified ¹³C NMR spectrum for this specific acetate is scarce. However, based on established chemical shift databases and predictive software, the approximate chemical shifts for each carbon atom can be estimated. The carbonyl carbon of the acetate group would appear significantly downfield, while the carbons of the methyl groups would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) of acetate | ~170 |

| Carbonyl carbon (C=O) at C2 | Not applicable (ester) |

| Carbon at C2 (-CH(OAc)-) | ~70-75 |

| Carbon at C3 (-CH₂-) | ~50-55 |

| Carbon at C4 (-C(OH)-) | ~70-75 |

| Methyl carbons at C4 (-C(OH)(CH₃)₂) | ~25-30 |

| Methyl carbon of acetate (-OCOCH₃) | ~21 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment and quantitative analysis. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The mobile phase for analyzing compounds like diacetone alcohol and its derivatives often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid for better peak shape. sielc.com For quantitative analysis, a calibration curve is constructed using standards of known concentration, and the concentration of the analyte in a sample is determined by comparing its peak area to the calibration curve.

Table 3: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis or Refractive Index (RI) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Impurity Profiling

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying and characterizing any impurities present in the sample.

After separation by the LC system, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent molecular ion peak (or a protonated/adducted molecule). For this compound (molar mass to be calculated), the mass spectrometer would be set to scan for its corresponding m/z value. The fragmentation pattern observed in the mass spectrum can also provide further structural information and help in the identification of unknown impurities. For Mass-Spec compatible applications, mobile phase additives like phosphoric acid are usually replaced with formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) in High-Resolution Chromatographic Separations

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity. For the analysis of this compound, UPLC can offer superior separation of closely related impurities from the main compound. sielc.com The principles of separation are the same as in HPLC, but the use of smaller particles requires instrumentation capable of handling much higher backpressures. The increased peak capacity of UPLC is particularly beneficial for complex samples or for detecting trace-level impurities that might not be resolved by conventional HPLC.

Information regarding the chemical compound “this compound” is not available in the searched scientific literature.

Extensive searches for detailed research findings on the chemical reactivity and mechanistic investigations of “this compound” have yielded no specific results for this compound. The available scientific data and literature predominantly focus on its precursor, 4-Hydroxy-4-methylpentan-2-one , also known as diacetone alcohol.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline, as the necessary data for the following sections concerning "this compound" are not present in the available search results:

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 4 Methylpentan 2 Yl Acetate

Regioselectivity and Stereoselectivity in Directed Chemical Transformations

Without specific research data on the kinetics, reaction pathways, and selectivity of "4-Hydroxy-4-methylpentan-2-yl acetate (B1210297)," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Studies of 4 Hydroxy 4 Methylpentan 2 Yl Acetate

Molecular Structure and Conformation Analysis Using Quantum Mechanics

Quantum mechanics is a powerful tool for elucidating the three-dimensional structure and conformational preferences of molecules. For a flexible molecule like 4-Hydroxy-4-methylpentan-2-one, multiple low-energy conformations can exist due to the rotation around its single bonds.

Conformational analysis using quantum mechanics typically involves:

Potential Energy Surface (PES) Scans: Systematically rotating dihedral angles of the molecule and calculating the corresponding energy at each step to identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

Geometry Optimization: Starting from various initial geometries, the molecular structure is optimized to find the lowest energy (most stable) conformation.

Electronic Structure Calculations (e.g., HOMO-LUMO Energy Gaps)

Electronic structure calculations provide valuable insights into the reactivity and electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. wikipedia.org

For a molecule like 4-Hydroxy-4-methylpentan-2-one, Density Functional Theory (DFT) is a common method to calculate these properties. researchgate.net While specific HOMO-LUMO energy gap values for this compound are not published, the table below illustrates typical data obtained from such calculations for organic molecules.

Table 1: Illustrative Electronic Properties from DFT Calculations

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 2.0 to 6.0 |

Reaction Mechanism Predictions and Transition State Theory Applications

Computational chemistry is instrumental in predicting the pathways of chemical reactions, identifying intermediates, and calculating activation energies. This is often achieved by mapping the potential energy surface of a reaction and locating the transition states.

Studies on 4-Hydroxy-4-methylpentan-2-one have explored its reactivity through computational methods:

Reaction with Hydroxyl (OH) Radicals: The gas-phase reaction of 4-Hydroxy-4-methylpentan-2-one with OH radicals has been studied using DFT. These calculations help in understanding the atmospheric degradation of this compound by identifying the most likely sites of hydrogen abstraction. researchgate.net

Cyclocondensation Reactions: The mechanism of the cyclocondensation of 4-Hydroxy-4-methylpentan-2-one with ethyl cyanoacetate (B8463686) has been investigated using semi-empirical quantum-chemical methods. researchgate.net Such studies can elucidate the regioselectivity of the reaction by analyzing the energies of different reaction pathways. For instance, the activation energy for the protonation of the alcohol by catalyst components was found to be 7.3 kcal/mol. researchgate.net

Reaction with Chlorine Atoms: Theoretical calculations have been performed to understand the kinetics and mechanism of the reaction between 4-Hydroxy-4-methylpentan-2-one and chlorine atoms. researchgate.net These studies involve calculating the rate coefficients for various hydrogen abstraction pathways using transition state theory. researchgate.net

Table 2: Illustrative Activation Energies for Proposed Reaction Steps of 4-Hydroxy-4-methylpentan-2-one

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Protonation of the alcohol | AM1 | 7.3 | researchgate.net |

| Deprotonation of ethyl cyanoacetate | AM1 | 5.2 | researchgate.net |

| H-atom abstraction from the –CH2– group | DFT | Dominant channel with a small barrier height | researchgate.net |

Spectroscopic Property Simulations and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. The NIST WebBook provides experimental IR spectra for 4-Hydroxy-4-methylpentan-2-one that could be used for such validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts can be compared to experimental NMR spectra to aid in signal assignment. Experimental ¹H NMR data for 4-Hydroxy-4-methylpentan-2-one is available and shows characteristic signals that could be correlated with a simulated spectrum. chegg.comchegg.com

Derivatives and Analogues of 4 Hydroxy 4 Methylpentan 2 Yl Acetate in Specialized Chemical Synthesis

Synthesis and Characterization of Novel Structural Analogues

The synthesis of novel structural analogues of 4-hydroxy-4-methylpentan-2-yl acetate (B1210297) typically commences with the parent alcohol, 4-hydroxy-4-methyl-2-pentanone, which is readily prepared through the aldol (B89426) condensation of acetone (B3395972). The esterification of the tertiary hydroxyl group in 4-hydroxy-4-methyl-2-pentanone with different acylating agents can lead to a diverse range of analogues. For instance, reaction with various acid chlorides or anhydrides in the presence of a suitable base can yield esters with different chain lengths, branching, or containing other functional groups.

A general synthetic scheme for producing such analogues is the reaction of 4-hydroxy-4-methyl-2-pentanone with an acyl chloride (R-COCl) in a non-protic solvent, often with a tertiary amine like triethylamine (B128534) to scavenge the HCl byproduct.

The characterization of these novel analogues relies on a suite of spectroscopic and analytical techniques to confirm their structure and purity. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS). For example, in the ¹H NMR spectrum of a propionyl analogue (4-methyl-2-oxopentan-4-yl propanoate), one would expect to see characteristic shifts for the ethyl group of the propionyl moiety, in addition to the signals corresponding to the parent pentanone backbone. IR spectroscopy would confirm the presence of two carbonyl ester and ketone stretches, and the absence of the broad O-H stretch of the starting alcohol.

Environmental Chemistry and Degradation Pathways of 4 Hydroxy 4 Methylpentan 2 Yl Acetate

Assessment of Biodegradation Mechanisms in Aquatic and Soil Environments

There is a notable absence of specific studies on the biodegradation of 4-Hydroxy-4-methylpentan-2-yl acetate (B1210297) in both aquatic and soil environments. Scientific investigations have primarily focused on its precursor, diacetone alcohol. For instance, diacetone alcohol has been found to be readily biodegradable. researchgate.net Studies using standard methodologies like the OECD Test Guideline 301C have shown high levels of degradation for diacetone alcohol in aquatic environments. researchgate.net However, the addition of the acetate group fundamentally changes the molecule's structure and properties, meaning these findings cannot be directly extrapolated to 4-Hydroxy-4-methylpentan-2-yl acetate. Without specific research, any statements on its biodegradability would be speculative.

Investigation of Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Detailed research into the abiotic degradation processes for this compound is also limited. For an ester like this, hydrolysis would be a primary abiotic degradation pathway, potentially yielding 4-Hydroxy-4-methyl-2-pentanone and acetic acid. The rate of this hydrolysis would be dependent on environmental factors such as pH and temperature. While diacetone alcohol itself is stable in water at neutral and acidic pH, it shows some instability at alkaline pH. researchgate.net

Regarding photolysis, studies have investigated the atmospheric degradation of 4-Hydroxy-4-methyl-2-pentanone. Its reaction with hydroxyl (OH) radicals in the atmosphere has been a subject of research, suggesting this is a potential degradation pathway for the parent compound. taylorfrancis.com However, direct photolysis is not expected to be a significant degradation pathway for diacetone alcohol as it does not absorb light in the UV-Vis region. researchgate.net Specific photolysis studies on this compound are not available in the reviewed literature.

Modeling Environmental Fate and Persistence Using Predictive Algorithms

Environmental fate models are powerful tools for predicting the distribution and persistence of chemicals in the environment. dntb.gov.uaindustrialchemicals.gov.au These models, such as fugacity models, utilize a chemical's physical and chemical properties like water solubility, vapor pressure, and partition coefficients (e.g., Log Pow) to estimate its behavior. researchgate.net For diacetone alcohol, modeling has been performed to predict its environmental distribution. researchgate.net

To model the environmental fate of this compound, specific data on its physical and chemical properties would be required. While some properties can be estimated, accurate modeling relies on experimentally determined values. The lack of such data in the public domain for this compound makes it impossible to conduct a reliable environmental fate and persistence assessment using predictive algorithms at this time.

Emerging Research Directions for 4 Hydroxy 4 Methylpentan 2 Yl Acetate

Exploration of New Catalytic Applications in Organic Synthesis

Currently, the scientific literature does not extensively document the use of 4-Hydroxy-4-methylpentan-2-yl acetate (B1210297) as a catalyst in organic synthesis. The majority of research has been directed towards the catalytic synthesis of its precursor, 4-hydroxy-4-methylpentan-2-one, commonly known as diacetone alcohol. researchgate.netdntb.gov.uad-nb.inforesearchgate.netpatsnap.comrsc.orggoogle.comdoubtnut.com The synthesis of diacetone alcohol is a classic aldol (B89426) condensation of acetone (B3395972), a reaction that is catalyzed by base. doubtnut.com

However, the potential for 4-Hydroxy-4-methylpentan-2-yl acetate to act as a catalyst or a catalytic precursor in other reactions remains an open area for investigation. Its bifunctional nature, containing both an ester and a hydroxyl group, could theoretically be exploited in certain catalytic cycles. Future research may explore its use in reactions where a mild, sterically hindered base or a co-catalyst is required. The development of such applications would represent a significant expansion of its chemical utility.

Role as a Building Block in Advanced Materials or Polymer Chemistry

The application of this compound as a monomer or building block in the synthesis of advanced materials and polymers is another nascent field of study. To date, there is limited published research detailing its direct incorporation into polymer backbones or material matrices. The focus has largely remained on its precursor, diacetone alcohol, which has broader applications as a solvent and an intermediate in the production of other chemicals. d-nb.inforsc.orgsilverfernchemical.com

Theoretically, the hydroxyl group of this compound could be utilized for polymerization reactions, such as the formation of polyesters or polyurethanes. The bulky pentyl acetate group would likely impart specific properties to the resulting polymer, such as increased solubility in organic solvents, altered thermal properties, and potentially unique surface characteristics. Research in this area would involve the synthesis and characterization of novel polymers derived from this monomer, and an evaluation of their properties for potential applications in coatings, adhesives, or specialty plastics.

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

A significant and active area of research is the development of sustainable and green methods for the synthesis of this compound. This research is primarily focused on improving the environmental footprint of the entire manufacturing process, from the synthesis of the diacetone alcohol precursor to its subsequent esterification.

The traditional synthesis of diacetone alcohol often involves the use of homogeneous base catalysts like sodium hydroxide (B78521), which can lead to issues with corrosion, waste generation, and difficult separation. rsc.orggoogle.com Green chemistry approaches have focused on the use of heterogeneous catalysts to streamline the process.

Catalytic Distillation for Diacetone Alcohol Synthesis:

One promising green approach is the use of catalytic distillation (CD). rsc.org This technique combines reaction and separation in a single unit, which can lead to higher conversion rates, improved selectivity, and energy savings. In the context of diacetone alcohol synthesis, acetone is refluxed over a solid base catalyst packed within a distillation column. The product, having a higher boiling point than acetone, is continuously separated, which drives the equilibrium towards the product side and minimizes the formation of byproducts like mesityl oxide. rsc.org

Solid Base Catalysts:

The development of robust and recyclable solid base catalysts is a key aspect of green synthesis. Ion exchange resins and metal oxides are being actively investigated as alternatives to homogeneous catalysts. researchgate.netdntb.gov.uad-nb.inforesearchgate.netgoogle.com

| Catalyst Type | Advantages | Research Findings |

| Ion Exchange Resins | High activity, can be regenerated, reduced corrosion. | Strongly basic anion exchange resins have shown good catalytic activity for the aldol condensation of acetone. dntb.gov.uad-nb.inforesearchgate.netgoogle.com |

| Metal Oxides | Thermally stable, can be tailored for specific reactivity. | Magnesium oxide and other metal oxides have been explored as effective catalysts for diacetone alcohol synthesis. researchgate.net |

Sustainable Esterification:

The conversion of diacetone alcohol to this compound is an esterification reaction. Green approaches to esterification focus on avoiding the use of corrosive acid catalysts and managing the water byproduct to drive the reaction to completion. The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can simplify catalyst separation and reduce waste. Another advanced technique is reactive pervaporation, where a membrane selectively removes water from the reaction mixture, thereby shifting the equilibrium towards the formation of the ester product. researchgate.net

The ongoing research into these emerging areas holds the promise of expanding the utility of this compound and aligning its production with the principles of green chemistry, ensuring its continued relevance in a more sustainable chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.